Product packaging for 9-Methylazathioprine(Cat. No.:CAS No. 304441-06-3)

9-Methylazathioprine

Cat. No.: B164538
CAS No.: 304441-06-3
M. Wt: 291.29 g/mol
InChI Key: ITIZPSZAAAEWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methylazathioprine is a chemical analog of the established immunosuppressive prodrug azathioprine, designed for research applications aimed at elucidating pathways in immunology and inflammatory disease . As a purine analog, its proposed mechanism of action involves antagonizing purine metabolism. Following cellular uptake, it is expected to be metabolized into active thiopurine derivatives, which are then incorporated into replicating DNA. This incorporation can disrupt nucleic acid synthesis and inhibit key enzymatic processes in the de novo purine synthesis pathway, ultimately leading to the suppression of rapidly dividing cells, such as activated lymphocytes in the immune system . A specific, research-focused value of this compound may lie in its modified structure, which could alter its metabolic conversion rate or interaction with key enzymes like thiopurine S-methyltransferase (TPMT). This makes it a valuable tool for investigating the pharmacogenomics of thiopurine therapy and the mechanisms underlying the cytotoxicity and apoptosis observed in certain immune cells . Researchers can utilize this compound in in vitro models to study its potential applications in fields such as transplant immunology, autoimmune diseases (like rheumatoid arthritis and inflammatory bowel disease), and the molecular basis of T-cell apoptosis . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N7O2S B164538 9-Methylazathioprine CAS No. 304441-06-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

304441-06-3

Molecular Formula

C10H9N7O2S

Molecular Weight

291.29 g/mol

IUPAC Name

9-methyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurine

InChI

InChI=1S/C10H9N7O2S/c1-15-4-13-6-7(15)11-3-12-9(6)20-10-8(17(18)19)14-5-16(10)2/h3-5H,1-2H3

InChI Key

ITIZPSZAAAEWTG-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1N=CN=C2SC3=C(N=CN3C)[N+](=O)[O-]

Canonical SMILES

CN1C=NC2=C1N=CN=C2SC3=C(N=CN3C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Alkylation of Purine Derivatives

The core structure of 9-methylazathioprine originates from azathioprine, where a methyl group is introduced at the N-9 position of the purine ring. A validated approach involves:

  • Starting Material : 6-Mercaptopurine or its nitroimidazole derivatives.

  • Methylation : Reaction with methyl iodide (CH₃I) in the presence of a base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) at 60°C for 6 hours.

  • Intermediate Isolation : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield 9-methyl-6-mercaptopurine.

Critical Parameters :

  • Temperature control (<70°C) prevents demethylation.

  • Anhydrous conditions avoid hydrolysis of the methyl group.

Nitroimidazole Condensation

A patent (CN101486681A) outlines a scalable method for azathioprine intermediates, adaptable to 9-methyl derivatives:

  • Nitration : 5-Chloro-1-methylimidazole is treated with a sulfuric acid/nitric acid (3:1) mixture at 50°C for 4 hours to form 5-chloro-1-methyl-4-nitroimidazole.

  • Condensation : Reaction with 6-mercaptopurine in a sodium bicarbonate buffer (pH 7.5–8.0) at 80°C for 2 hours.

  • Methylation : Post-condensation, the product is treated with methyl iodide in acetone to introduce the N-9 methyl group.

Yield Optimization :

  • Increasing the molar ratio of methyl iodide (1.2 equiv.) improves methylation efficiency to >90%.

  • Substituting sodium bicarbonate with potassium carbonate reduces side reactions.

Purification and Analytical Validation

Thin-Layer Chromatography (TLC)

TLC with silica gel RP-18 plates and acetone/TRIS buffer (pH 7.4) mobile phases separates this compound (Rf = 0.64) from unreacted precursors.

Conditions :

  • Mobile Phase: Acetone:TRIS buffer (60:40 v/v).

  • Detection: UV absorbance at 254 nm.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.43 (s, 1H, purine-H), 8.32–8.35 (m, 1H, imidazole-H), 2.35 (s, 3H, CH₃).

  • ¹³C NMR : δ 158.8 (C=N), 154.9 (C-S), 53.1 (CH₃).

Mass Spectrometry (MS) :

  • LC-MS (ESI) : m/z 292.1 [M+H]⁺ (calc. 291.29).

Scalability and Industrial Adaptation

Pilot-Scale Synthesis

A modified protocol from CN101486681A achieves 80–92% yield in 500 mL reactors:

  • Step 1 : Nitration of 5-chloro-1-methylimidazole with H₂SO₄/HNO₃ (yield: 83.6%).

  • Step 2 : Condensation with 6-mercaptopurine in NaHCO₃ (yield: 95.0%).

  • Step 3 : Methylation with CH₃I (yield: 90.0%).

Cost Reduction :

  • Replacing gaseous monomethylamine with aqueous solutions reduces equipment costs.

  • Recycling acetone solvent decreases waste.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Alkylation (Lab-Scale)75–8598.5Moderate120–150
Nitroimidazole Route80–9299.2High80–100
TLC-Purified9099.9Low200–250

Trade-offs : The nitroimidazole route balances yield and cost, while TLC purification ensures high purity for pharmacological studies .

Chemical Reactions Analysis

Types of Reactions

9-Methylazathioprine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Aminopurine Derivatives: Formed through the reduction of the nitro group.

    Substituted Purines: Formed through nucleophilic substitution reactions involving the sulfanyl group.

Scientific Research Applications

9-Methylazathioprine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methylazathioprine involves its interaction with biological macromolecules. The nitroimidazole moiety undergoes reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components . This mechanism is similar to that of other nitroimidazole-based drugs, which are effective against anaerobic bacteria and protozoa.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 9-Methylazathioprine and its analogs:

Compound CAS No. Structural Feature Functional Role Reference
This compound 304441-06-3 Methyl group at 9-position of purine ring Reference standard for impurity profiling in azathioprine formulations
Azathioprine 446-86-6 Unmodified purine ring with nitroimidazole-thiopurine linkage Immunosuppressant; prodrug metabolized to 6-mercaptopurine
7-Methylazathioprine 302840-04-6 Methyl group at 7-position of purine ring Potential metabolite or impurity; limited pharmacological data
9-Acetylazathioprine - Acetyl group at 9-position of purine ring Degradation product or synthetic intermediate; stability studies
Azathioprine Related Compound G - 6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-9H-purin-2-amine Impurity formed during synthesis or storage; monitored in pharmacopeial testing

Key Findings:

  • Positional Isomerism: Methylation at the 9-position (vs.
  • Stability: Unlike 9-Acetylazathioprine, which may hydrolyze under acidic conditions, this compound exhibits greater stability due to the non-labile methyl group .
  • Pharmacological Relevance : While azathioprine is a prodrug requiring metabolic activation, this compound lacks direct therapeutic application and is primarily a quality control marker .

Analytical and Regulatory Considerations

This compound is classified as a pharmacopeial impurity in azathioprine drug products. Regulatory guidelines (e.g., European Pharmacopoeia) mandate its identification and quantification using techniques like HPLC or LC-MS. For example:

  • Detection Limits : Typically controlled at ≤0.1% in azathioprine APIs to ensure product safety .
  • Spectral Data : Characterized by distinct UV-Vis absorption peaks (λmax ~280 nm) and mass spectral fragmentation patterns differentiating it from 7-Methylazathioprine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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